molecular formula C21H27NO3 B11561345 2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]acetamide

2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]acetamide

Katalognummer: B11561345
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: HWFJIYHYDLEWPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of both ethylphenoxy and pentyloxyphenyl groups attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]acetamide typically involves the reaction of 4-ethylphenol with 4-pentyloxyaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The overall reaction can be represented as follows:

[ \text{4-ethylphenol} + \text{4-pentyloxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography and distillation to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pentyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenoxy and pentyloxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate

Uniqueness

2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ethylphenoxy and pentyloxyphenyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C21H27NO3

Molekulargewicht

341.4 g/mol

IUPAC-Name

2-(4-ethylphenoxy)-N-(4-pentoxyphenyl)acetamide

InChI

InChI=1S/C21H27NO3/c1-3-5-6-15-24-19-13-9-18(10-14-19)22-21(23)16-25-20-11-7-17(4-2)8-12-20/h7-14H,3-6,15-16H2,1-2H3,(H,22,23)

InChI-Schlüssel

HWFJIYHYDLEWPV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.